2-keto-L-Gulonic acid

Description

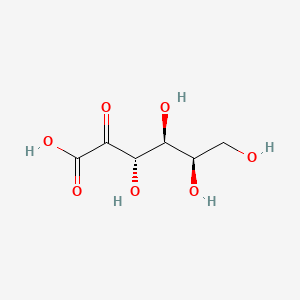

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3+,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUYCZFBVCCYFD-NUNKFHFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031512 | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-98-7, 342385-52-8 | |

| Record name | 2-keto-L-Gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Keto-L-gulonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-xylo-hex-2-ulosonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Xylo-hex-2-ulosonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-KETO-L-GULONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49386U15C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-keto-L-gulonic Acid: Chemical Structure, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KLG) is a pivotal keto acid of significant interest in the realms of biotechnology and pharmaceutical sciences.[1] Primarily recognized as the immediate precursor to L-ascorbic acid (Vitamin C) in various industrial synthesis processes, its chemical properties and biological roles are of considerable importance for research and development.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and metabolic significance of this compound, supplemented with detailed experimental insights and visual representations of its core metabolic pathway.

Chemical Structure and Identification

This compound is a hexonic acid, a sugar acid derived from L-gulonic acid. Its structure is characterized by a six-carbon chain with a carboxylic acid group at C1, a ketone group at C2, and hydroxyl groups at C3, C4, C5, and C6.

Systematic and Common Names:

-

IUPAC Name: (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid[3]

-

Common Names: this compound, L-xylo-2-Hexulosonic acid, 2-oxo-L-gulonic acid[3]

-

CAS Registry Number: 526-98-7[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its synthesis, purification, and formulation. A summary of these properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₇ | [3] |

| Molecular Weight | 194.14 g/mol | [3] |

| Appearance | Beige crystalline powder | |

| Melting Point | 159-162 °C or 171 °C (with slight decomposition) | [4] |

| Boiling Point | 550.6 °C at 760 mmHg (Predicted) | |

| Water Solubility | 335.3 g/L at 20°C | |

| pKa | 2.10 ± 0.54 (Predicted) |

Table 2: Spectroscopic and Chromatographic Data Summary

| Data Type | Key Information | Reference(s) |

| Mass Spectrometry (GC-MS) | m/z values: 103 (100), 147 (67.87), 217 (32.43), 89 (26.43), 133 (19.72) | [3] |

| Mass Spectrometry (Other MS, [M-H]⁻) | Precursor m/z: 193.0353762. Product ions m/z: 59.012745, 103.002163, 71.012536 | [3] |

| HPLC (UV Detection) | Wavelength: 210 nm | [3][5] |

Metabolic Significance and Production

The primary biological and industrial significance of this compound lies in its role as a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). It is produced through both chemical and biotechnological routes.

The Reichstein Process

The historical Reichstein process is a combined chemical and microbial method for Vitamin C synthesis, where this compound is a crucial intermediate.[6] The process starts with the hydrogenation of D-glucose to D-sorbitol, followed by microbial oxidation to L-sorbose. Subsequent chemical steps, including protection of hydroxyl groups and oxidation, lead to the formation of this compound, which is then converted to ascorbic acid.[6]

Two-Step Fermentation Process

Modern industrial production of this compound predominantly utilizes a more efficient and environmentally friendly two-step fermentation process.[7] This process involves two main microbial transformations:

-

Step 1: The conversion of D-sorbitol to L-sorbose by microorganisms such as Gluconobacter oxydans.[7]

-

Step 2: The subsequent conversion of L-sorbose to this compound by a co-culture of microorganisms, typically Ketogulonicigenium vulgare and a companion strain like Bacillus megaterium.[7][8]

The metabolic pathway for the conversion of L-sorbose to this compound in Ketogulonicigenium vulgare is a key area of research for process optimization.

As depicted in the diagram, L-sorbose is first oxidized to L-sorbosone by L-sorbose dehydrogenase (SDH). Subsequently, L-sorbosone is further oxidized to this compound by L-sorbosone dehydrogenase (SNDH).

Experimental Protocols

While detailed, step-by-step protocols are often proprietary or vary between laboratories, the following sections outline the general methodologies for the synthesis, purification, and analysis of this compound based on published literature.

Microbial Synthesis of this compound (General Protocol)

This protocol describes a typical two-stage fermentation process.

1. First Stage Fermentation (D-Sorbitol to L-Sorbose):

-

Microorganism: Gluconobacter oxydans.

-

Medium: A suitable medium containing D-sorbitol as the carbon source, along with nitrogen sources (e.g., corn steep liquor, yeast extract), and mineral salts.

-

Culture Conditions: Aerobic fermentation in a bioreactor with controlled temperature (around 30-35°C) and pH (around 4.0-6.0). The fermentation is typically run for 16-24 hours.[7]

-

Monitoring: The conversion of D-sorbitol to L-sorbose is monitored using techniques like HPLC.

2. Second Stage Fermentation (L-Sorbose to this compound):

-

Microorganisms: A co-culture of Ketogulonicigenium vulgare and a companion bacterium such as Bacillus megaterium.[8]

-

Medium: A fermentation medium containing L-sorbose (from the first stage or added separately), nitrogen sources, and essential nutrients for the co-culture.

-

Culture Conditions: Submerged aerobic fermentation with controlled temperature (around 28-32°C) and pH (around 6.0-7.5). The fermentation can last for 48-72 hours.[9][10]

-

Monitoring: The production of this compound is monitored by HPLC.

Purification of this compound from Fermentation Broth

Purification typically involves several steps to remove biomass, proteins, and other impurities.

-

Cell Removal: The fermentation broth is first subjected to centrifugation or microfiltration to remove the microbial cells.[8]

-

Decolorization: The clarified broth may be treated with activated carbon to remove pigments and other colored impurities.

-

Ion Exchange Chromatography: The solution is passed through a series of ion exchange resins to remove salts and other charged impurities. Cation exchange resins are used to remove metal ions, and anion exchange resins can be used to separate this compound from other organic acids.

-

Crystallization: The purified solution is concentrated under reduced pressure, and this compound is crystallized, often as its sodium or calcium salt, by adjusting the pH and temperature, or by adding an anti-solvent like ethanol.[8]

-

Drying: The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of this compound.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A Shim-pack CLC-NH₂ column (150 mm × 6 mm, 5 µm) is a suitable choice.[3][5]

-

Mobile Phase: An isocratic mobile phase of 0.015 mol/L ammonium dihydrogen phosphate solution with the pH adjusted to 4.1 with phosphoric acid.[3][5]

-

Sample Preparation: Fermentation broth samples are typically centrifuged to remove cells, and the supernatant is diluted with the mobile phase before injection.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve prepared from known concentrations of pure this compound.

Biological Role and Signaling Pathways

The predominant biological role of this compound is as an intermediate in the biosynthesis of ascorbic acid. In organisms that produce their own Vitamin C, it is a key metabolite in this pathway.

Currently, there is no established evidence in the scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways in a manner akin to signaling molecules like cyclic AMP or calcium ions. Its function appears to be primarily metabolic. However, recent research has begun to explore the effects of exogenous this compound on the metabolism of plants and aquatic animals, suggesting it may have broader biological effects that are not yet fully understood.[11][12]

The workflow for the production and analysis of this compound can be summarized as follows:

Conclusion

This compound remains a molecule of high interest, primarily due to its indispensable role in the industrial production of Vitamin C. Its chemical and physical properties are well-characterized, facilitating its synthesis and purification. While detailed, standardized experimental protocols are not always publicly available, the general methodologies are well-established in the scientific and patent literature. Further research into the potential broader biological roles of this compound beyond its function as a metabolic intermediate may open new avenues for its application in the future.

References

- 1. US4696897A - Process for preparing this compound - Google Patents [patents.google.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000208) [hmdb.ca]

- 3. mdpi.org [mdpi.org]

- 4. US3234105A - Method for producing 2-keto-lgulonic acid - Google Patents [patents.google.com]

- 5. High-Throughput Screening of a this compound-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. Production of this compound from d-Glucose by Two-Stage Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin C - Wikipedia [en.wikipedia.org]

- 12. Exogenous this compound Supplementation as a Novel Approach to Enhancing L-ascorbic Acid Biosynthesis in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

The Engine of Vitamin C Precursor Synthesis: A Technical Guide to 2-keto-L-gulonic Acid Biosynthesis in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-keto-L-gulonic acid (2-KGA) is a pivotal intermediate in the industrial synthesis of L-ascorbic acid (Vitamin C). The microbial production of 2-KGA has largely supplanted traditional chemical methods due to its higher efficiency, stereospecificity, and more environmentally benign nature. This technical guide provides an in-depth exploration of the core biosynthetic pathways of 2-KGA in bacteria, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in metabolic engineering, industrial microbiology, and drug development.

Core Biosynthetic Pathways

Bacteria have evolved two primary routes for the biosynthesis of 2-KGA, which are exploited for industrial production: the two-step fermentation process and the one-step fermentation process.

The Two-Step Fermentation Pathway

The conventional and most widely used industrial method for 2-KGA production is a two-step fermentation process. This process involves two distinct microbial transformation stages.

Step 1: D-Sorbitol to L-Sorbose

The first step involves the regioselective oxidation of D-sorbitol to L-sorbose. This bioconversion is efficiently catalyzed by the membrane-bound sorbitol dehydrogenase (SDH) of Gluconobacter oxydans. This bacterium is renowned for its powerful and incomplete oxidation capabilities.

Step 2: L-Sorbose to this compound

The L-sorbose produced in the first step is then converted to 2-KGA in a second fermentation. This step is typically carried out by a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, most commonly Bacillus megaterium. K. vulgare possesses the enzymatic machinery to oxidize L-sorbose to 2-KGA but exhibits poor growth when cultured alone. B. megaterium provides essential growth factors that stimulate the growth of K. vulgare and, consequently, 2-KGA production. The conversion of L-sorbose to 2-KGA in K. vulgare proceeds through an L-sorbosone intermediate and is catalyzed by two key enzymes: L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH).

The One-Step Fermentation Pathway (Direct Conversion)

To overcome the complexities of the two-step process, significant research has focused on developing a one-step fermentation process for 2-KGA production. This approach typically involves genetically engineered bacteria capable of converting a simple sugar, such as D-glucose, directly to 2-KGA.

One prominent one-step pathway involves the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG), which is then stereospecifically reduced to 2-KGA. This pathway is often engineered in bacteria like Erwinia herbicola or Pantoea agglomerans, which naturally produce 2,5-DKG. The key final step is the introduction of a gene encoding 2,5-diketo-D-gluconate reductase (2,5-DKGR) from a donor organism, such as Corynebacterium sp.[1].

The conversion from D-glucose to 2,5-DKG involves a series of oxidation steps catalyzed by membrane-bound dehydrogenases:

-

D-Glucose to D-Gluconate: Catalyzed by glucose dehydrogenase (GDH).

-

D-Gluconate to 2-keto-D-gluconate (2-KDG): Catalyzed by gluconate-2-dehydrogenase (GA2DH).

-

2-keto-D-gluconate to 2,5-diketo-D-gluconate (2,5-DKG): Catalyzed by 2-keto-D-gluconate dehydrogenase (2-KGDH).

Quantitative Data on Key Enzymes and Fermentation Processes

The efficiency of 2-KGA biosynthesis is critically dependent on the kinetic properties of the involved enzymes and the overall performance of the fermentation process. The following tables summarize key quantitative data from the literature.

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax or Turnover Number (kcat) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Sorbitol Dehydrogenase | Gluconobacter oxydans | D-Sorbitol | - | - | 4.5 | 25 | [2] |

| L-Sorbose Dehydrogenase | Ketogulonicigenium vulgare Y25 | L-Sorbose | 21.9 | - | 8.0 | 35 | |

| 2,5-diketo-D-gluconate Reductase A | Corynebacterium sp. ATCC 31090 | 2,5-diketo-D-gluconate | 26 | 500 min-1 | 5.0-8.0 | 25 | [3] |

| NADPH | 0.01 | [3] | |||||

| 2,5-diketo-D-gluconate Reductase B | Corynebacterium sp. | 2,5-diketo-D-gluconate | 2.26 | 18.8 s-1 | - | - | [4] |

Table 1: Kinetic Parameters of Key Enzymes in 2-KGA Biosynthesis.

| Producing Strain | Fermentation Type | Substrate(s) | 2-KGA Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |

| Pseudomonas plecoglossicida JUIM01 | Fed-batch | D-Glucose | 205.67 | 0.953 | 6.86 | [5] |

| Klebsiella pneumoniae | - | D-Glucose | 186 | 1.05 | - | [5] |

| Erwinia sp. & Corynebacterium sp. (Two-stage) | Batch | D-Glucose | 106.3 (as Ca-2-KGA) | 0.846 (from glucose) | - | [5] |

| K. vulgare & B. megaterium (Co-culture) | 20-L fermenter | L-Sorbose | - | 94.45% (conversion rate) | - | [6] |

Table 2: Production of 2-KGA in Various Bacterial Fermentation Systems.

Regulatory Mechanisms

The biosynthesis of 2-KGA is tightly regulated in bacteria to ensure efficient carbon utilization. One of the key regulatory mechanisms is carbon catabolite repression (CCR) . In some bacteria, such as Pseudomonas plecoglossicida, the presence of a preferred carbon source like glucose represses the expression of genes required for the metabolism of less preferred substrates, including 2-KGA itself[5][7]. This is advantageous for industrial production as it prevents the consumption of the product. The transcriptional regulator PtxS, a member of the LacI family, has been identified as a key player in the regulation of the 2-ketogluconate utilization (kgu) operon in Pseudomonas[8].

Experimental Protocols

Enzyme Assay for Sorbitol Dehydrogenase (SDH) from Gluconobacter

This protocol is adapted from a general procedure for assaying dehydrogenases.

Principle: The activity of SDH is determined by measuring the reduction of an artificial electron acceptor, such as potassium ferricyanide, which is coupled to the oxidation of D-sorbitol. The decrease in absorbance of ferricyanide is monitored spectrophotometrically.

Reagents:

-

McIlvaine buffer (pH 4.5)

-

1 M D-Sorbitol stock solution

-

100 mM Potassium ferricyanide solution

-

0.5% (v/v) Triton X-100

-

Ferric-Dupanol reagent (for stopping the reaction)

-

Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

-

Prepare a reaction mixture containing:

-

0.5 mL McIlvaine buffer (pH 4.5)

-

10 µmol potassium ferricyanide

-

0.05% Triton X-100

-

100 µmol D-sorbitol

-

Enzyme solution

-

Bring the total volume to 1.0 mL with deionized water.

-

-

Incubate the reaction mixture at 25°C.

-

Initiate the reaction by adding the enzyme solution.

-

After a defined incubation time (e.g., 10 minutes), stop the reaction by adding 0.5 mL of Ferric-Dupanol reagent.

-

Add 3.5 mL of deionized water and let it stand for 10 minutes.

-

Measure the absorbance at the appropriate wavelength for the reduced electron acceptor.

-

A unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Quantitative Analysis of 2-KGA by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of 2-KGA in fermentation broths.

Principle: 2-KGA is separated from other components in the fermentation broth by ion-exchange or reverse-phase chromatography and quantified by UV or refractive index detection.

Instrumentation and Columns:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Anion-exchange column (e.g., for separating organic acids) or a C18 reverse-phase column.

Mobile Phase:

-

For anion-exchange chromatography, a dilute acid solution (e.g., 0.005-0.01 N H₂SO₄) is commonly used as the mobile phase.

Sample Preparation:

-

Centrifuge the fermentation broth to remove bacterial cells.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilute the sample with the mobile phase if the concentration of 2-KGA is expected to be high.

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.0 mL/min.

-

Column temperature: Often maintained at a constant temperature (e.g., 30-60°C) to ensure reproducible retention times.

-

Detection: UV detection at 210 nm is suitable for organic acids like 2-KGA.

-

Injection volume: 10-20 µL.

Quantification:

-

Prepare a series of standard solutions of 2-KGA of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and determine the concentration of 2-KGA by interpolating the peak area from the calibration curve.

Conclusion and Future Outlook

The microbial biosynthesis of this compound is a cornerstone of industrial Vitamin C production. While the two-step fermentation process remains a robust and widely implemented method, advancements in metabolic engineering and synthetic biology are paving the way for more efficient and cost-effective one-step processes. Future research will likely focus on the discovery and engineering of novel enzymes with improved catalytic efficiencies, the optimization of fermentation conditions for higher titers and yields, and the development of robust microbial chassis that can withstand the stresses of industrial-scale production. A deeper understanding of the regulatory networks governing these biosynthetic pathways will be crucial for the rational design of next-generation 2-KGA producing strains.

References

- 1. uniprot.org [uniprot.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Purification and characterization of 2,5-diketo-D-gluconate reductase from Corynebacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural alteration of cofactor specificity in Corynebacterium 2,5-diketo-D-gluconic acid reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A plate method for rapid screening of Ketogulonicigenium vulgare mutants for enhanced this compound production | Brazilian Journal of Microbiology [elsevier.es]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Enigmatic Presence of 2-Keto-L-Gulonic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Keto-L-gulonic acid (2-KGA), a pivotal intermediate in the industrial synthesis of vitamin C, has a natural occurrence that is both discrete and significant. While its role in microbial fermentation is well-documented, its endogenous presence and metabolic functions within plants and animals are areas of burgeoning research. This technical guide delves into the current understanding of the natural occurrence of 2-KGA, providing a comprehensive overview of its metabolic pathways, quantitative data from various natural sources, and detailed experimental protocols for its detection and quantification.

Natural Occurrence of this compound

The natural presence of 2-KGA is most prominently characterized in the microbial kingdom, where it serves as a key metabolite in the production of ascorbic acid. Its occurrence in plants is primarily linked to the catabolism of vitamin C, while its endogenous presence in animals remains a subject of ongoing investigation, with current evidence largely centered on the metabolic effects of its external supplementation.

In Microorganisms

A diverse array of bacteria has been identified to produce 2-KGA, often as a precursor to vitamin C. These microorganisms are central to the industrial two-step fermentation process for vitamin C production.[1][2] The initial step involves the conversion of D-sorbitol to L-sorbose by bacteria such as Gluconobacter oxydans.[1] Subsequently, a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, often from the genus Bacillus, facilitates the conversion of L-sorbose to 2-KGA.[1][2] Other bacterial genera, including Pseudomonas, Erwinia, and Corynebacterium, have also been reported to produce 2-KGA through various fermentation pathways.

In Plants

In the plant kingdom, this compound is recognized as an intermediate metabolite in the degradation pathway of L-ascorbic acid (vitamin C).[3][4] The process begins with the oxidation of L-ascorbic acid to dehydroascorbic acid, which is then hydrolyzed to form 2,3-diketo-L-gulonate.[5] While the precise enzymatic steps are still under investigation, 2,3-diketo-L-gulonate is further metabolized to 2-keto-L-gulonate.[5] In certain plant tissues, such as grapes, 2-KGA can be further converted into tartaric acid.[3][4] Although it is a known plant metabolite, comprehensive quantitative data on the endogenous levels of 2-KGA across a wide variety of plant species are not yet widely available.

In Animals

The natural, endogenous occurrence of this compound in animals is not as clearly defined as in microorganisms and plants. Most of the existing research has focused on the administration of exogenous 2-KGA and its subsequent effects on elevating L-ascorbic acid levels, particularly in animals that lack the ability to synthesize their own vitamin C, such as zebrafish.[6][7][8] The established pathway for endogenous vitamin C biosynthesis in many animals proceeds from D-glucuronic acid to L-gulonic acid, which is then converted to L-gulono-1,4-lactone and finally oxidized to L-ascorbic acid. The direct involvement of 2-KGA as a natural intermediate in this specific pathway has not been definitively established.[9] Further metabolomic studies are required to confirm and quantify the endogenous presence of 2-KGA in various animal tissues.

Quantitative Data on this compound Occurrence

The quantification of 2-KGA has been most extensively performed in the context of microbial fermentation for industrial vitamin C production. Data on its natural concentrations in plant and animal tissues are sparse. The following table summarizes available quantitative data, primarily from fermentation studies.

| Source Organism/System | Substrate | Concentration of 2-KGA | Reference |

| Gluconobacter melanogenus Mutant V13 | L-Sorbose (100 g/L) | ~60 g/L | |

| Gluconobacter melanogenus Mutant Z84 | D-Sorbitol (100 g/L) | ~60 g/L | |

| Pseudomonas sp. | L-Sorbose (20 g/L) | < 1 g/L | |

| Erwinia sp. (mutant) / Corynebacterium sp. (mutant) | D-Glucose | 106.3 mg/mL (as Ca salt) | |

| Genetically Modified Erwinia herbicola | D-Glucose | 1 g/L | |

| Ketogulonicigenium vulgare & Bacillus megaterium | L-Sorbose | > 60 g/L | |

| Zebrafish (exogenous supplementation) | Diet supplemented with 800 mg/kg 2KGA-Na | Increased endogenous ASA by 34.82% | [8] |

Metabolic Pathways Involving this compound

The metabolic routes leading to and from 2-KGA vary across different biological kingdoms. In microorganisms, it is a key product of fermentation, while in plants, it is a catabolite of vitamin C.

Microbial Fermentation Pathway (Sorbosone Pathway)

A common pathway for 2-KGA production in bacteria is the "sorbosone pathway". This pathway involves the oxidation of L-sorbose to L-sorbosone, which is then further oxidized to this compound.[10]

Figure 1. Simplified sorbosone pathway for 2-KGA production in bacteria.

Plant L-Ascorbic Acid Degradation Pathway

In plants, 2-KGA is formed during the breakdown of L-ascorbic acid.

Figure 2. L-Ascorbic acid degradation pathway leading to 2-KGA in plants.

Experimental Protocols

The accurate detection and quantification of 2-KGA are crucial for understanding its natural occurrence and metabolic roles. The following sections provide detailed methodologies for sample preparation and analysis.

Extraction of this compound

4.1.1. From Microbial Fermentation Broth

-

Sample Collection: Collect fermentation broth at desired time points.

-

Cell Removal: Centrifuge the broth at 10,000 x g for 10 minutes at 4°C to pellet the microbial cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted 2-KGA.

-

Protein Precipitation (Optional but Recommended): To 1 mL of supernatant, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) or perchloric acid. Vortex and incubate on ice for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to remove precipitated proteins.

-

Filtration: Filter the supernatant or the protein-free extract through a 0.22 µm syringe filter into an HPLC vial.

-

Storage: If not analyzed immediately, store the filtered samples at -20°C.

4.1.2. From Plant Tissues

-

Sample Collection and Preparation: Harvest fresh plant tissue (e.g., leaves, fruits) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction: Weigh approximately 100-200 mg of the powdered tissue into a pre-chilled microcentrifuge tube. Add 1 mL of ice-cold extraction buffer (e.g., 5% metaphosphoric acid or a methanol/chloroform/water mixture).

-

Homogenization: Vortex the mixture vigorously for 1 minute and then sonicate in an ice-water bath for 10 minutes.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.

-

Filtration: Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

Storage: Store at -80°C until analysis.

4.1.3. From Animal Tissues

-

Sample Collection: Excise animal tissue of interest and immediately flash-freeze in liquid nitrogen.

-

Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 80% methanol using a tissue homogenizer.

-

Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.

-

Filtration: Centrifuge the reconstituted sample at high speed to pellet any remaining debris and transfer the clear supernatant to an HPLC vial with a low-volume insert.

Quantification of this compound

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector or a refractive index detector.

-

Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H column.

-

Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM sulfuric acid.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 35°C.

-

Detection: UV detection at 210 nm is commonly used for 2-KGA.

-

Quantification: Prepare a standard curve using a certified reference standard of 2-KGA. The concentration in the samples is determined by comparing their peak areas to the standard curve.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the preferred method.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Chromatography: Reversed-phase or HILIC chromatography can be employed. A C18 column is often used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of 2-KGA.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor ion for 2-KGA is [M-H]⁻ at m/z 193.0. Specific product ions for fragmentation should be determined by direct infusion of a standard.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled 2-KGA) for the most accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for the analysis of 2-KGA and the logical relationship in mixed-culture fermentation.

Figure 3. General experimental workflow for 2-KGA analysis.

Figure 4. Logical relationship in mixed-culture fermentation for 2-KGA production.

Conclusion

The natural occurrence of this compound is a multifaceted topic with well-established roles in microbial metabolism and emerging significance in plant biology. While its endogenous presence in animals is still an area requiring more in-depth investigation, the analytical methodologies for its detection and quantification are robust and continually improving. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields, highlighting the knowns and the exciting avenues for future exploration into the natural world of this important keto acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in this compound Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Improved the Salt Stress Resistance of Non-heading Chinese Cabbage by Increasing L-Ascorbic Acid Accumulation [frontiersin.org]

- 4. This compound Improved the Salt Stress Resistance of Non-heading Chinese Cabbage by Increasing L-Ascorbic Acid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exogenous this compound Supplementation as a Novel Approach to Enhancing L-ascorbic Acid Biosynthesis in Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Exogenous this compound Supplementation as a Novel Approach to Enhancing L-ascorbic Acid Biosynthesis in Zebrafish (Danio rerio) | Semantic Scholar [semanticscholar.org]

- 8. Exogenous this compound Supplementation as a Novel Approach to Enhancing L-ascorbic Acid Biosynthesis in Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [2-KGA metabolism coupling respiratory chain in Ketogulonigenium vulgare--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation of 2-Keto-L-Gulonic Acid: A Technical Guide to its Discovery and Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and subsequent evolution of isolation and production methods for 2-keto-L-gulonic acid (2-KGA), a crucial intermediate in the synthesis of L-ascorbic acid (Vitamin C). This document provides a comprehensive overview of the historical context, detailed experimental protocols for both chemical and microbial production routes, and a quantitative comparison of these methods. Furthermore, it visualizes the core chemical and biological pathways involved, offering a valuable resource for researchers in biotechnology, drug development, and metabolic engineering.

Discovery and Historical Significance

The journey to isolate this compound is intrinsically linked to the quest to understand and synthesize Vitamin C. In the early 20th century, the devastating effects of scurvy spurred intense research to identify and isolate the responsible antiscorbutic factor.

Hungarian biochemist Albert Szent-Györgyi is credited with first isolating Vitamin C in the 1920s from sources like citrus fruits and adrenal glands. He initially named the substance "hexuronic acid" due to its acidic properties and six-carbon structure.[1][2][3][4] His work, which earned him the Nobel Prize in Physiology or Medicine in 1937, laid the foundation for understanding the biological role of Vitamin C and paved the way for its chemical synthesis.[4][5]

Building on this discovery, Polish-Swiss chemist Tadeusz Reichstein and his colleagues developed the first commercially viable synthesis of Vitamin C in 1933.[6][7] This multi-step process, now famously known as the Reichstein process , ingeniously combines chemical reactions and a key microbial fermentation step.[3][6] A critical intermediate in this pathway is this compound. The successful synthesis by Reichstein not only made Vitamin C widely available but also highlighted the industrial importance of 2-KGA.

Methodologies for this compound Production

The production of 2-KGA can be broadly categorized into two main approaches: the classic Reichstein chemical process and various microbial fermentation methods, which have been refined over decades to improve efficiency and sustainability.

The Reichstein Process

The Reichstein process starts from D-glucose and proceeds through several chemical and one microbial transformation to yield 2-KGA, which is then converted to L-ascorbic acid.[3][6]

Experimental Protocol: Reichstein Process for this compound Synthesis

-

Hydrogenation of D-Glucose to D-Sorbitol:

-

Microbial Oxidation of D-Sorbitol to L-Sorbose:

-

Microorganism: Acetobacter species.

-

Reaction: The primary alcohol group at the C-5 position of D-sorbitol is selectively oxidized to a ketone, yielding L-sorbose.

-

Conditions: pH 4-6, 30°C.[6] This stereospecific conversion is a key advantage of the microbial step.

-

-

Acetal Protection of L-Sorbose:

-

Reaction: The four hydroxyl groups of L-sorbose are protected by forming a diacetal.

-

Reagents: Acetone and an acid catalyst.

-

Product: 2,3:4,6-Diisopropylidene-α-L-sorbose (Diacetone-L-sorbose).[6]

-

-

Oxidation to Diacetone-2-Keto-L-Gulonic Acid:

-

Reaction: The unprotected primary alcohol group at C-1 of diacetone-L-sorbose is oxidized.

-

Oxidizing Agent: Potassium permanganate (KMnO₄).

-

Intermediate: Diprogulic acid.

-

Subsequent Step: Heating with water yields this compound.[6]

-

-

Isolation of this compound:

-

The resulting 2-KGA can be isolated from the reaction mixture through crystallization. The product is often obtained as a monohydrate.[8]

-

Logical Workflow of the Reichstein Process

Caption: Chemical synthesis of this compound via the Reichstein Process.

Microbial Fermentation Methods

To overcome the use of harsh chemicals and complex protection/deprotection steps in the Reichstein process, significant research has focused on developing microbial fermentation routes for 2-KGA production. These methods are generally more environmentally friendly and can be more cost-effective.

A widely used industrial method is a two-stage fermentation process. The first stage involves the conversion of D-sorbitol to L-sorbose, similar to the Reichstein process. The second stage utilizes a different set of microorganisms to convert L-sorbose to 2-KGA.

Experimental Protocol: Two-Stage Fermentation for 2-KGA Production

Stage 1: D-Sorbitol to L-Sorbose

-

Microorganism: Gluconobacter oxydans.

-

Medium Composition: A typical medium contains D-sorbitol as the carbon source, along with a nitrogen source (e.g., corn steep liquor, yeast extract), and essential minerals.

-

Inoculum Preparation: A seed culture of G. oxydans is prepared by growing the strain in a suitable medium to a desired cell density.

-

Fermentation Conditions:

-

Temperature: 28-32°C.

-

pH: Maintained between 4.0 and 6.0.

-

Aeration: High aeration is crucial for the oxidative conversion.

-

-

Process: This can be run as a batch or fed-batch process. In a fed-batch process, a concentrated D-sorbitol solution is fed to the fermenter to maintain a high production rate.[9]

Stage 2: L-Sorbose to this compound

-

Microorganisms: A mixed culture of Ketogulonicigenium vulgare and a companion strain, most commonly Bacillus megaterium. K. vulgare performs the conversion of L-sorbose to 2-KGA, while B. megaterium promotes the growth of K. vulgare.[2][9][10]

-

Medium Composition: The medium contains L-sorbose as the primary substrate, corn steep liquor, urea, and various mineral salts (e.g., KH₂PO₄, MgSO₄·7H₂O).[11]

-

Inoculum Preparation: Seed cultures of K. vulgare and B. megaterium are prepared, often co-cultured to establish the symbiotic relationship before inoculating the production fermenter.[9]

-

Fermentation Conditions:

-

Temperature: A three-stage temperature control strategy has been shown to be effective: 32°C for the initial growth phase of K. vulgare, followed by 29°C for the growth of B. megaterium, and finally 35°C for the production phase of 2-KGA.[10]

-

pH: Maintained in the range of 6.0-8.0.

-

Aeration: Continuous aeration is required.

-

-

Process: The fermentation is typically run for 40-60 hours.

Isolation and Purification of 2-KGA from Fermentation Broth

-

Cell Removal: The fermentation broth is centrifuged or filtered to remove microbial cells.

-

Demineralization: The supernatant can be treated with ion-exchange resins to remove cations.

-

Concentration: The demineralized solution is concentrated by evaporation under reduced pressure at a temperature below 60°C.

-

Crystallization: Further concentration under reduced pressure at around 40°C induces crystallization of 2-KGA. Seeding with existing crystals can facilitate this process.

-

Separation and Drying: The crystals are separated by filtration or centrifugation, washed with cold water, and dried.[8]

Caption: Engineered metabolic pathway for direct 2-KGA production from D-glucose.

Quantitative Data on this compound Production

The efficiency of 2-KGA production varies significantly depending on the method and the specific microbial strains used. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of Different 2-KGA Production Methods

| Production Method | Starting Material | Key Microorganism(s) | Product Concentration (g/L) | Yield (%) | Reference |

| Reichstein Process | D-Glucose | Acetobacter sp. (for sorbose step) | High (Industrial Scale) | >50% (overall from glucose to Vitamin C) | [10] |

| Two-Stage Fermentation | D-Glucose | Erwinia sp. and Corynebacterium sp. | 106.3 | 84.6 (from glucose) | [12] |

| Mixed Culture Fermentation | L-Sorbose (120 g/L) | K. vulgare and B. megaterium | 90 | ~75 | [5] |

| Mixed Culture (Optimized) | L-Sorbose | K. vulgare and B. megaterium | 92.91 | - | [10] |

| Continuous Fermentation | L-Sorbose (120 g/L) | K. vulgare and X. maltophilia | 118.5 | 90.1 (molar conversion) | [5] |

| Single Strain Fermentation | L-Sorbose (100 g/L) | Gluconobacter melanogenus (mutant) | ~60 | ~60 | |

| Single Strain Fermentation | D-Sorbitol (100 g/L) | Gluconobacter melanogenus (mutant) | ~60 | ~60 |

Table 2: Productivity in Continuous Fermentation of 2-KGA

| Microorganism(s) | Substrate | Productivity (g/L/h) | Final Concentration (g/L) | Reference |

| K. vulgare & B. megaterium | L-Sorbose | Not specified, but decreased after 150h | 90 | [5] |

| K. vulgare & X. maltophilia | L-Sorbose | 2.55 | 118.5 | [5] |

| K. vulgare (monoculture) | L-Sorbose | 3.90 - 4.80 | 112.2 | [7] |

Enzymatic Pathways in Microbial 2-KGA Production

The microbial conversion of L-sorbose to 2-KGA is a fascinating enzymatic process. In Ketogulonicigenium vulgare, this transformation is primarily carried out by two key enzymes: L-sorbose dehydrogenase and L-sorbosone dehydrogenase.

-

L-Sorbose Dehydrogenase (SDH): This enzyme catalyzes the oxidation of L-sorbose to L-sorbosone.

-

L-Sorbosone Dehydrogenase (SNDH): This enzyme further oxidizes L-sorbosone to this compound.

Enzymatic Conversion of L-Sorbose to 2-KGA

Caption: Key enzymatic steps in the microbial conversion of L-sorbose to 2-KGA.

Conclusion

The journey from the initial isolation of "hexuronic acid" to the highly optimized industrial production of this compound showcases a remarkable interplay of chemistry and microbiology. While the Reichstein process remains a cornerstone of Vitamin C synthesis, microbial fermentation methods offer more sustainable and efficient alternatives. The two-stage fermentation process, particularly with mixed cultures of Ketogulonicigenium vulgare and a companion bacterium, is a testament to the power of symbiotic microbial systems in industrial biotechnology. Ongoing research into genetically engineered microorganisms for direct, single-step fermentation from simple sugars continues to push the boundaries of what is possible in the production of this vital chemical intermediate. This guide provides a solid foundation for understanding the history, methodologies, and underlying biochemical principles of 2-KGA isolation and production, serving as a valuable resource for professionals in the field.

References

- 1. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reichstein process - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Continuous this compound fermentation by mixed culture of Ketogulonicigenium vulgare DSM 4025 and Bacillus megaterium or Xanthomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New mechanisms for the biosynthesis and metabolism of this compound in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Continuous this compound fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5312741A - Process for producing this compound - Google Patents [patents.google.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Enhanced this compound production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced this compound production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of this compound from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Keto-L-Gulonic Acid in Vitamin C Synthesis: A Technical Guide

An In-depth Examination of the Core Intermediate in Ascorbic Acid Production for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, commonly known as vitamin C, is a vital nutrient for human health, playing a crucial role in numerous physiological processes. Its industrial production is a multi-billion dollar industry, supplying the pharmaceutical, food and beverage, and cosmetic sectors. At the heart of the most prevalent and economically significant synthesis routes for vitamin C lies a key intermediate: 2-keto-L-gulonic acid (2-KGA). This technical guide provides a comprehensive overview of the role of 2-KGA in vitamin C synthesis, detailing the historical Reichstein process, modern biotechnological methods, and the underlying biochemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core chemistry and biotechnology of ascorbic acid production.

The Chemical Gateway: this compound to Ascorbic Acid

This compound is the immediate precursor to L-ascorbic acid. The final step in the industrial synthesis of vitamin C is the conversion of 2-KGA through a process of enolization and lactonization.[1][2] This ring-closing reaction is typically achieved by heating 2-KGA in water or by esterification followed by treatment with a base and subsequent acidification.[1][3]

The structure of 2-KGA provides the necessary carbon skeleton and stereochemistry for the formation of L-ascorbic acid. The conversion involves the formation of a gamma lactone ring, a key structural feature of vitamin C.

The Reichstein Process: The Genesis of Industrial Vitamin C Synthesis

Developed in the 1930s by Nobel laureate Tadeusz Reichstein and his colleagues, the Reichstein process is a chemo-microbial method that has long been the cornerstone of industrial vitamin C production.[1][4][5][6] This process starts from D-glucose and proceeds through several steps to yield 2-KGA, which is then converted to ascorbic acid.

The key stages of the Reichstein process are:

-

Hydrogenation of D-glucose to D-sorbitol: This is a chemical step typically catalyzed by nickel under high temperature and pressure.[1]

-

Microbial oxidation of D-sorbitol to L-sorbose: This biotransformation is carried out by the bacterium Acetobacter species at a controlled pH and temperature.[1] This step is crucial for establishing the correct stereochemistry.

-

Acetal protection of L-sorbose: The hydroxyl groups of L-sorbose are protected by reacting with acetone in the presence of an acid to form diacetone-L-sorbose.[1]

-

Oxidation to diacetone-2-keto-L-gulonic acid: The protected sorbose is then chemically oxidized, for instance with potassium permanganate, to yield the protected form of 2-KGA.[1]

-

Deprotection to form this compound: The acetal groups are removed by acid hydrolysis to yield 2-KGA.[1]

-

Lactonization to L-ascorbic acid: The final step is the ring-closing reaction to form vitamin C.[1]

Modern Biotechnological Routes: The Two-Step Fermentation Process

To overcome the drawbacks of the Reichstein process, such as the use of harsh chemicals and high energy consumption, more efficient and environmentally friendly biotechnological methods have been developed. The most prominent of these is the two-step fermentation process, which has become the mainstream technology for vitamin C production.[6][7][8]

This process also begins with D-glucose, which is converted to D-sorbitol. The subsequent steps are:

-

First Fermentation: D-sorbitol is oxidized to L-sorbose by Gluconobacter oxydans.[7][8] This step is highly efficient.

-

Second Fermentation: L-sorbose is then converted to 2-KGA. This is the key and often rate-limiting step.[7][8] It is typically carried out by a mixed culture of Ketogulonicigenium vulgare and a companion bacterium, such as Bacillus megaterium.[7][8][9] K. vulgare is responsible for the conversion of L-sorbose to 2-KGA, while the companion strain provides essential growth factors that enhance the growth of K. vulgare and its production of 2-KGA.[8][10]

-

Conversion to L-Ascorbic Acid: The resulting 2-KGA is then chemically converted to L-ascorbic acid, as in the Reichstein process.[7][8]

Advancements and Alternative Pathways

Research continues to focus on developing even more efficient, cost-effective, and sustainable methods for vitamin C production. These efforts are largely centered on streamlining the synthesis of 2-KGA and the direct production of ascorbic acid.

One-Step Fermentation

A significant goal in the field is the development of a one-step fermentation process that can directly convert glucose to 2-KGA or even ascorbic acid, eliminating the need for intermediate chemical steps. This involves genetically engineering microorganisms to harbor all the necessary enzymatic machinery. For instance, researchers have successfully created a recombinant Erwinia herbicola capable of producing 2-KGA from glucose by introducing the gene for 2,5-diketo-D-gluconic acid reductase from a Corynebacterium species.[11]

Enzymatic and Direct Microbial Routes

Another area of active research is the use of isolated enzymes to carry out specific conversion steps, which can offer high specificity and yield. For example, the enzymatic conversion of 2,5-diketo-D-gluconate (2,5-DKG) to 2-KGA can be catalyzed by 2,5-diketo-D-gluconic acid reductase.[12]

Furthermore, novel enzymes that can directly oxidize L-sorbosone, an intermediate in the bio-oxidation of D-sorbitol to 2-KGA, to L-ascorbic acid have been identified.[4][13] This discovery opens up the possibility of a direct biotechnological route from D-sorbitol to vitamin C, bypassing 2-KGA as an isolated intermediate.

Quantitative Data on 2-KGA Production

The efficiency of 2-KGA production is a critical factor in the overall yield and cost of vitamin C synthesis. The following table summarizes key quantitative data from various production methods.

| Production Method | Starting Material | Microorganism(s) | Product | Concentration/Yield | Reference(s) |

| Two-Stage Fermentation | D-Glucose | Erwinia sp. (mutant) followed by Corynebacterium sp. (mutant) | Calcium 2-keto-L-gulonate | 106.3 mg/mL (84.6% yield from D-glucose) | [14][15] |

| Two-Step Fermentation | D-Sorbitol | Gluconobacter oxydans | L-Sorbose | 279.7 g/L | [7][8] |

| Two-Step Fermentation (Co-culture) | L-Sorbose (11%) | Ketogulonicigenium vulgare and Bacillus cereus (mutant Bc 21) | This compound | 98.5 g/L (89.5% conversion rate) | [16] |

| Genetically Modified Organism | D-Glucose | Recombinant Erwinia herbicola | This compound | Not specified | [11] |

| Chemical Conversion | This compound | Acid catalyst | L-Ascorbic acid | >90% yield | [3] |

Experimental Protocols

Two-Stage Fermentation for Calcium 2-Keto-L-Gulonate Production

This protocol is based on the method described for the production of calcium 2-keto-L-gulonate from D-glucose.[14][15]

Stage 1: Production of Calcium 2,5-diketo-D-gluconate

-

Inoculum Preparation: A slant of a mutant Erwinia sp. is used to inoculate a shake flask containing a seed medium (e.g., 1.0% D-glucose, 2.0% corn steep liquor, 0.2% NaNO₃, 0.1% KH₂PO₄, 0.02% MgSO₄·7H₂O). The flask is incubated at 28°C for 24 hours on a rotary shaker.

-

Fermentation: The seed culture is transferred to a fermentor containing the production medium (e.g., D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃). The fermentation is carried out for approximately 26 hours.

-

Product: The resulting broth contains calcium 2,5-diketo-D-gluconate at a concentration of about 328.6 mg/mL, with a yield of 94.5% from D-glucose.[15]

Stage 2: Production of Calcium 2-keto-L-gulonate

-

Inoculum Preparation: A mutant strain of Corynebacterium sp. is grown in a suitable seed medium.

-

Fermentation: The Corynebacterium culture is grown in a fermentor with a medium containing D-glucose, corn steep liquor, NaNO₃, KH₂PO₄, and trace elements. After about 16 hours of growth, NaNO₃ is added.

-

Substrate Feeding: The broth from Stage 1, containing calcium 2,5-diketo-D-gluconate, is mixed with D-glucose (as a hydrogen donor for the reduction reaction) and fed into the Corynebacterium fermentor over a period of about 50 hours.

-

Product: The final broth contains an average of 106.3 mg of calcium 2-keto-L-gulonate per mL, with an 84.6% yield from the initial D-glucose.[14][15]

Co-culture Fermentation of L-Sorbose to this compound

This protocol is a general representation of the second step in the two-step fermentation process.

-

Inoculum Preparation: Seed cultures of Ketogulonicigenium vulgare and a helper strain (e.g., Bacillus megaterium or a high-tolerance mutant) are prepared separately or as a mixed culture.

-

Fermentation Medium: A production medium containing L-sorbose as the primary carbon source, along with nitrogen sources (e.g., corn steep liquor, yeast extract), and essential minerals is prepared and sterilized in a fermentor.

-

Inoculation and Fermentation: The fermentor is inoculated with the seed culture(s). The fermentation is carried out at a controlled temperature (e.g., 30-33°C) and pH, with adequate aeration and agitation.

-

Monitoring and Control: The concentrations of L-sorbose and 2-KGA are monitored throughout the fermentation. The process can take 40-60 hours.

-

Product: The final fermentation broth contains a high concentration of 2-KGA, which is then separated and purified.

Chemical Conversion of this compound to L-Ascorbic Acid

This protocol is based on a method for the acid-catalyzed conversion of 2-KGA.[3]

-

Slurry Formation: A substantially anhydrous slurry of this compound (hydrate form can be used) and a surfactant is formed in a supporting organic solvent (e.g., toluene).

-

Acid Catalysis: A substantially anhydrous acid catalyst (e.g., concentrated HCl, followed by HCl gas) is added to the slurry.

-

Reaction: The reaction mixture is heated (e.g., to 65°C) for a period of 2 to 4 hours.

-

Product Isolation: The organic solvent is removed under reduced pressure. The resulting solid is crude L-ascorbic acid.

-

Purification: The crude product can be purified by recrystallization from water with the use of decolorizing charcoal to yield L-ascorbic acid with high purity.

Conclusion

This compound is undeniably the cornerstone of industrial vitamin C synthesis. From its central role in the pioneering Reichstein process to its production in modern, large-scale two-step fermentation, 2-KGA remains the key precursor to L-ascorbic acid. The ongoing evolution of vitamin C production technologies, including one-step fermentation and direct enzymatic routes, continues to focus on optimizing the synthesis and conversion of this pivotal molecule. A thorough understanding of the chemistry, biochemistry, and biotechnology surrounding this compound is therefore essential for any professional involved in the research, development, and manufacturing of vitamin C. The continued innovation in this field promises more sustainable and cost-effective production methods to meet the ever-growing global demand for this essential vitamin.

References

- 1. Reichstein process - Wikipedia [en.wikipedia.org]

- 2. Vitamin C - Wikipedia [en.wikipedia.org]

- 3. WO1987000839A1 - Production of l-ascorbic acid from this compound - Google Patents [patents.google.com]

- 4. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in this compound Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid. | Semantic Scholar [semanticscholar.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Production of this compound from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced this compound production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-keto-L-gulonic acid

An In-depth Technical Guide to 2-keto-L-gulonic Acid: Core Physical and Chemical Properties

Introduction

This compound (2-KLG), also known as L-xylo-2-hexulosonic acid, is a pivotal organic compound in both biochemical research and industrial applications.[1] Its primary significance lies in its role as the direct biosynthetic precursor to L-ascorbic acid (Vitamin C), a vital antioxidant and coenzyme in numerous physiological processes.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development. The compound's stability and well-established synthesis pathways make it a crucial intermediate in the large-scale industrial production of Vitamin C.[1]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application and handling. It typically appears as an off-white to beige crystalline powder.[2][3][] It is a ketoaldonic acid, functionally related to L-idonic acid and L-gulonic acid.[2][5][6]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: General Properties and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | [][5] |

| CAS Number | 526-98-7 | [5][7] |

| Molecular Formula | C₆H₁₀O₇ | [5][7][8] |

| Molecular Weight | 194.14 g/mol | [5][7][8] |

| Canonical SMILES | C(C(C(C(C(=O)C(=O)O)O)O)O)O | [9] |

| InChI Key | VBUYCZFBVCCYFD-NUNKFHFFSA-N | [10] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 171 °C (with slight decomposition) | [9][11] |

| 159-162 °C | [2][3][12] | |

| Boiling Point | 550.6 °C at 760 mmHg | [3][9] |

| Density | 1.757 g/cm³ | [3][9][13] |

| Water Solubility | 335.3 g/L at 20°C | [9] |

| Moderately soluble / Sparingly soluble | [11][13] | |

| Appearance | Beige crystalline powder / Off-White to Pale Beige Solid | [2][3][] |

Table 3: Chemical and Computational Properties

| Property | Value | Source(s) |

| pKa | 2.10 ± 0.54 (Predicted) | [9] |

| XLogP3 | -2.9 | [5][9] |

| Hydrogen Bond Donor Count | 5 | [9] |

| Hydrogen Bond Acceptor Count | 7 | [9] |

| Rotatable Bond Count | 5 | [9] |

| Exact Mass | 194.04265265 Da | [5][9] |

| Complexity | 201 | [5][9] |

| Flash Point | 300.9 °C | [3][9] |

| Refractive Index | 1.593 | [9] |

Experimental Protocols

Synthesis via Two-Step Fermentation

The industrial production of this compound is predominantly achieved through a two-step fermentation process. This method is more energy-efficient and stable than single-step fermentation. This process involves the sequential action of two different microorganisms.

Methodology:

-

First Fermentation Step (L-Sorbose Production): A microorganism, typically from the genus Gluconobacter or Acetobacter, is cultivated in a fermentation medium containing D-sorbitol.[14] This microorganism oxidizes D-sorbitol to L-sorbose.[14]

-

Second Fermentation Step (2-KLG Production): A second microorganism, such as Ketogulonicigenium vulgare in co-culture with a companion strain like Bacillus megaterium, is introduced.[15] K. vulgare converts L-sorbose into this compound.[6][15] The conversion from L-sorbose involves two key enzymatic steps:

-

Culture Conditions: The fermentation is carried out in large-scale fermentors under controlled conditions of temperature (typically 18-36 °C), pH, and aeration.[14] The pH is often managed by the addition of calcium carbonate.[16]

-

Harvesting: Upon completion of the fermentation, the broth containing this compound is harvested for purification.

Purification from Fermentation Broth

Purifying this compound from the complex fermentation broth is a critical step to achieve the high purity required for subsequent conversion to Vitamin C. Common methods include crystallization and ion-exchange chromatography.

Methodology (Crystallization & Ion Exchange):

-

Biomass Removal: The fermentation broth is first subjected to filtration or centrifugation to remove microbial cells and other solid impurities.[17]

-

Decationization (Optional): The resulting aqueous solution may be passed through a strong acid cation-exchange resin (H-type) to remove cations.[17]

-

Anion-Exchange Chromatography: To remove acidic impurities with a higher acidity than 2-KLG, the solution is passed through a weakly basic anion-exchange resin. The impurities are adsorbed onto the resin, allowing the purified 2-KLG solution to be collected.[17][18]

-

Concentration: The purified solution is concentrated by evaporation under reduced pressure at a temperature below 60°C.[19]

-

Crystallization: Further concentration of the solution induces crystallization of this compound, often as a monohydrate.[19][20] The crystallization can be performed continuously in a crystallizer.[19]

-

Isolation and Drying: The crystals are separated from the mother liquor by filtration or centrifugation, washed with water, and then dried.[19] The water of hydration can be removed by heating under reduced pressure.[19]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the separation and quantification of this compound in fermentation broths and during purification processes.[11]

Methodology:

-

Sample Preparation: The fermentation broth sample is centrifuged and filtered to remove particulate matter. The supernatant is then diluted with the mobile phase.

-

Chromatographic System: An HPLC system equipped with a UV or refractive index detector is used.

-

Column: An ion-exchange column, such as an Aminex HPX-87H column, is typically employed.[]

-

Mobile Phase: A dilute acid solution, such as 5 mmol/L sulfuric acid or formic acid, is used as the eluent.[]

-

Operating Conditions:

-

Flow Rate: 0.5 mL/min.[]

-

Column Temperature: 35°C.[]

-

-

Detection: The concentration of this compound is determined by comparing its peak area to that of a known standard.

Mandatory Visualizations

Signaling Pathways and Workflows

References

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. This compound | 342385-52-8 [chemicalbook.com]

- 3. This compound, CAS No. 342385-52-8 - iChemical [ichemical.com]

- 5. This compound | C6H10O7 | CID 102424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 526-98-7 | Benchchem [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound|lookchem [lookchem.com]

- 10. CAS 526-98-7: this compound | CymitQuimica [cymitquimica.com]

- 11. This compound [drugfuture.com]

- 12. chemicalpoint.eu [chemicalpoint.eu]

- 13. Page loading... [wap.guidechem.com]

- 14. US5312741A - Process for producing this compound - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Production of this compound from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US5202476A - Purification of this compound - Google Patents [patents.google.com]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. US4990441A - Process for separating this compound from a fermented medium - Google Patents [patents.google.com]

- 20. Solid‐Liquid Equilibrium in the System 2‐Keto‐L‐Gulonic Acid + L‐Ascorbic Acid + Water - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-keto-L-gulonic acid: CAS Number and Synonyms

This technical guide serves as a detailed resource for researchers, scientists, and professionals in drug development, providing essential identification information for 2-keto-L-gulonic acid. This compound is a pivotal intermediate in the biosynthesis of ascorbic acid (Vitamin C).[1][2]

Chemical Identification

Correctly identifying chemical compounds is critical in research and development to ensure the accuracy and reproducibility of experimental results. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, providing an unambiguous way to identify a compound.

Key Data for this compound and its Hydrated Form

The following table summarizes the CAS numbers and various synonyms for both the anhydrous and hydrated forms of this compound. This clear presentation allows for easy comparison and reference.

| Identifier | This compound | This compound hydrate |

| CAS Number | 526-98-7[1][2][3][][5] | 219905-82-5[6] |

| Synonyms | L-Xylo-2-Hexulosonic Acid[3] | L-xylo-2-Hexulosonic acid, monohydrate[6] |

| (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid[1][7] | This compound Monohydrate[6] | |

| 2-Oxo-l-gulonic acid[1] | ||

| L-xylo-Hex-2-ulosonic acid[1] | ||

| Ascorbic Acid EP Impurity C[1] | ||

| L-Sorbosonic acid[1] | ||

| 2-KLG[2] |

Logical Relationship of Chemical Identifiers

The relationship between a chemical, its various names, and its unique CAS number is fundamental in chemical informatics. The following diagram illustrates this logical connection for this compound.

Note: As this guide focuses on the identification of a chemical compound through its CAS number and synonyms, detailed experimental protocols and signaling pathways are not applicable. Therefore, further visualizations using Graphviz are not included.

References

- 1. CAS 526-98-7: this compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 5. This compound, 95% (526-98-7) - this compound, 95% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. This compound HYDRATE 96 CAS#: 219905-82-5 [amp.chemicalbook.com]

- 7. clearsynth.com [clearsynth.com]

Metabolic Pathway of L-Sorbose to 2-Keto-L-Gulonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic pathway for the conversion of L-sorbose to 2-keto-L-gulonic acid (2-KGA), a crucial intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid). The guide details the enzymatic reactions, microorganisms, fermentation processes, and purification methods involved in this biotransformation.

Introduction to the Metabolic Pathway

The microbial conversion of L-sorbose to 2-KGA is a key step in the two-step fermentation process for Vitamin C production. This bioconversion is primarily achieved through the action of specific dehydrogenases found in various microorganisms. The most well-characterized pathway is the "sorbosone pathway," which involves the oxidation of L-sorbose to L-sorbosone, followed by the oxidation of L-sorbosone to 2-KGA.

Enzymology of the Pathway

The core of the metabolic conversion lies in the activity of one or two key enzymes that catalyze the oxidation of L-sorbose.

Key Enzymes

-

L-Sorbose Dehydrogenase (SDH): This enzyme catalyzes the initial oxidation of L-sorbose to L-sorbosone.

-

L-Sorbosone Dehydrogenase (SNDH): This enzyme is responsible for the subsequent oxidation of L-sorbosone to 2-KGA.

-

L-Sorbose/L-Sorbosone Dehydrogenase: In some microorganisms, such as Gluconobacter oxydans, a single enzyme possesses both SDH and SNDH activities, catalyzing the entire conversion from L-sorbose to 2-KGA.[1][2]

These enzymes are often membrane-bound and can be dependent on cofactors such as NAD/NADP or pyrroloquinoline quinone (PQQ).

Quantitative Data on Enzyme Properties

The following tables summarize the key quantitative parameters for the dehydrogenases involved in the L-sorbose to 2-KGA pathway.

Table 1: Properties of L-Sorbose/L-Sorbosone Dehydrogenase from Gluconobacter oxydans

| Property | Value | Reference |

| Molecular Weight | ~135,000 Da | [2] |

| Subunits | Two (64,500 and 62,500 Da) | [2] |

| Prosthetic Group | Pyrroloquinoline quinone (PQQ) | [2] |

| Optimal pH | 7.0 - 9.0 | [3] |

| Physiological Electron Acceptor | Cytochrome c | [3] |